molecular formula C12H17NO5 B6607964 2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylic acid CAS No. 2386440-36-2

2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylic acid

Cat. No.: B6607964
CAS No.: 2386440-36-2
M. Wt: 255.27 g/mol
InChI Key: WNOQKSIFWDDMLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylic acid (TBOC-OA) is an organic compound with a unique structure that has been studied extensively in the scientific community. TBOC-OA has been found to have a wide range of potential applications, from laboratory experiments to therapeutic uses.

Scientific Research Applications

2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylic acid has been studied extensively in the scientific community and has been found to have a wide range of potential applications. It has been used in the synthesis of various organic compounds, such as peptide-based drugs, and in the study of biological systems. It has also been used in the development of new materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylic acid is not yet fully understood. However, it is believed that the compound binds to certain proteins in the body, which then triggers a series of biochemical reactions. This binding is thought to be responsible for the compound's ability to affect a wide range of biological processes.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to have an inhibitory effect on the activity of certain enzymes, such as cyclooxygenase-2. It has also been found to have anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, it has been shown to have an effect on the immune system, as well as on the cardiovascular system.

Advantages and Limitations for Lab Experiments

The use of 2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylic acid in laboratory experiments has a number of advantages and limitations. One advantage is that it can be synthesized relatively easily and cost-effectively. Additionally, it has a wide range of potential applications, making it a useful tool for researchers. However, it has been found to have a limited shelf-life, and its mechanism of action is not yet fully understood, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for 2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylic acid. Further research could be conducted to better understand its mechanism of action and to develop more efficient synthesis methods. Additionally, more research could be conducted to explore the potential therapeutic applications of the compound, such as its anti-inflammatory and anti-cancer properties. Finally, research could be conducted to explore the potential of this compound in the development of new materials, such as polymers and nanomaterials.

Synthesis Methods

2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylic acid can be synthesized through a two-step process. The first step involves the reaction of tert-butyl bromide and ethyl acetoacetate to form the ester intermediate. The second step involves the reaction of the ester intermediate with sodium azide to form the this compound. This process has been found to be efficient and cost-effective, making it a viable option for researchers.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5/c1-11(2,3)18-10(16)13-6-12(7-13)4-8(5-17-12)9(14)15/h4H,5-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOQKSIFWDDMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C=C(CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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